molecular formula C21H19F3N2O2S B13822752 N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-(trifluoromethyl)benzene-1-sulfonamide

N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B13822752
M. Wt: 420.4 g/mol
InChI Key: WVSQPMQOVRCKOM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(2-amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O2S/c22-21(23,24)17-11-13-18(14-12-17)29(27,28)26-20(16-9-5-2-6-10-16)19(25)15-7-3-1-4-8-15/h1-14,19-20,26H,25H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSQPMQOVRCKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-amino-1,2-diphenylethanol with 4-(trifluoromethyl)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonamide group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-(trifluoromethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-4-(trifluoromethyl)benzenesulfonamide
  • CAS No.: 1105576-13-3
  • Molecular Formula : C₂₁H₁₉F₃N₂O₂S
  • Molecular Weight : 420.45 g/mol
  • Appearance : White to yellow crystalline powder
  • Purity : ≥97% (HPLC) .

Structural Features :

  • The molecule comprises a chiral (1R,2R)-1,2-diphenylethylamine backbone linked to a 4-(trifluoromethyl)benzenesulfonamide group. The trifluoromethyl (-CF₃) substituent confers strong electron-withdrawing properties, enhancing acidity and influencing coordination behavior in catalytic systems .

Comparison with Structural Analogs

Substituent Variations on the Sulfonamide Group

Compound Name (CAS No.) Substituent Molecular Weight (g/mol) Key Properties References
Target Compound (1105576-13-3) 4-CF₃ 420.45 High acidity, strong electron-withdrawing effect; used in asymmetric catalysis
N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide (144222-34-4) 4-CH₃ 366.48 Moderate electron-donating effect; lower acidity; cost-effective ligand
N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide (1020665-67-1) 3,5-diCF₃ 504.43 Enhanced electron-withdrawing effect; potential steric hindrance
N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzenesulfonamide (1026785-12-5) 2,3,4,5,6-pentafluoro 491.41 Extreme electron deficiency; high lipophilicity; niche applications

Key Observations :

  • Electron Effects : The -CF₃ group in the target compound increases sulfonamide acidity (pKa ~8–10) compared to -CH₃ (pKa ~10–12), enhancing metal-ligand coordination strength .
  • Steric Factors : Bulkier substituents (e.g., 3,5-diCF₃) may reduce catalytic efficiency due to steric hindrance, despite stronger electronic effects .
  • Solubility: Fluorinated analogs exhibit lower aqueous solubility but improved organic-phase compatibility, critical for reactions in non-polar solvents .

Backbone Modifications

Compound Name (CAS No.) Backbone Structure Molecular Weight (g/mol) Key Properties References
Target Compound (1105576-13-3) (1R,2R)-1,2-Diphenylethyl 420.45 Rigid aromatic backbone; optimal for enantioselective catalysis
N-((1R,2R)-2-Aminocyclohexyl)-4-CF₃-benzenesulfonamide (1R,2R)-Cyclohexyl 384.44 Flexible aliphatic backbone; reduced π-π interactions; lower enantioselectivity
N-[(1R,2R)-2-Amino-1,2-diphenylethyl]methanesulfonamide (N/A) Methanesulfonamide 290.38 Simpler structure; weaker coordination; limited catalytic utility

Key Observations :

  • Aromatic vs. Aliphatic Backbones : The diphenylethyl backbone in the target compound enables π-π stacking with substrates, critical for achieving high enantiomeric excess (e.g., >90% ee in hydroamination reactions) . Cyclohexyl analogs lack this feature, leading to diminished performance .
  • Sulfonamide Type : Methanesulfonamide derivatives (e.g., CAS N/A) exhibit weaker metal-binding due to reduced resonance stabilization, limiting their use in catalysis .

Catalytic Performance in Asymmetric Reactions

Case Study : Thermo-responsive Hydrogel-Supported Catalysis ()

  • Target Compound : Integrated into Ru(diamine)-functionalized catalysts for asymmetric transfer hydrogenation. Achieved >95% conversion with 88% ee .
  • Analog (4-CH₃) : Under identical conditions, yielded 82% conversion and 75% ee due to weaker electronic effects .
  • Analog (3,5-diCF₃) : Showed 90% conversion but 70% ee, likely due to steric interference .

Mechanistic Insights :

  • The -CF₃ group stabilizes the transition state via electrostatic interactions, while the rigid backbone minimizes unproductive conformations .

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